

Application Notes and Protocols for Preclinical Compounds in Animal Models

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Compound of Interest		
Compound Name:	DMX-129	
Cat. No.:	B15618236	Get Quote

A Note on "**DMX-129**": The designation "**DMX-129**" is not uniquely associated with a single, publicly disclosed therapeutic agent. This document provides information on two investigational drugs with similar alphanumeric identifiers: Ontunisertib (AGMB-129) and EBC-129. Researchers should verify the precise identity of the compound of interest before proceeding with any experimental work.

Part 1: Ontunisertib (AGMB-129) - An ALK5 Inhibitor for Fibrotic Diseases Introduction

Ontunisertib (AGMB-129) is an orally administered, small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF- β) type I receptor.[1][2][3] It is specifically designed to be gastrointestinally restricted, with rapid first-pass metabolism in the liver to minimize systemic exposure and potential side effects.[1][2][3] The primary therapeutic target of Ontunisertib is the TGF- β signaling pathway, a major driver of fibrosis in various tissues.[1][4] By inhibiting ALK5, Ontunisertib aims to reduce the downstream signaling that leads to the excessive deposition of extracellular matrix, a hallmark of fibrosis.[5] It is currently in clinical development for the treatment of Fibrostenosing Crohn's Disease (FSCD).[1][4]

Data Presentation: Preclinical Efficacy of ALK5 Inhibitors in Animal Models



Methodological & Application

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The following table summarizes representative data from preclinical studies of ALK5 inhibitors in various animal models of fibrosis. Note that these are examples and specific results for Ontunisertib (AGMB-129) in these models may not be publicly available.



Animal Model	Compound	Dose	Route of Administratio n	Key Findings	Reference
Dimethylnitro samine- induced liver fibrosis in rats	GW6604	40 mg/kg	Oral (p.o.)	Increased liver regeneration, reduced collagen deposition.	[5][6]
Adenovirus- TGF-β1- induced pulmonary fibrosis in rats	SD-208	50 mg/kg	Oral (p.o.)	Abrogated fibrogenesis and prevented progressive fibrosis.	[7]
Bleomycin- induced pulmonary fibrosis in mice	SB-525334	10-30 mg/kg	Oral (p.o.), twice daily	Attenuated histopathologi cal alterations, decreased procollagen and fibronectin mRNA expression.	[8]
Carbon tetrachloride (CCl4)- induced liver injury in mice	LY-364947 (conjugated to M6PHSA)	Equimolar to free drug	Intravenous (i.v.)	Reduced fibrogenic markers and collagen deposition more effectively than free drug.	[9]



Experimental Protocols

Objective: To assess the anti-fibrotic efficacy of Ontunisertib in a chemically induced model of intestinal fibrosis.

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol (50%)
- Ontunisertib (AGMB-129)
- Vehicle (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- · Catheters for intrarectal administration

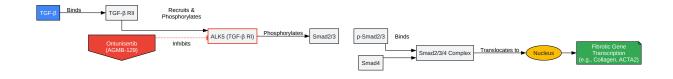
Procedure:

- Induction of Fibrosis:
 - Anesthetize mice with isoflurane.
 - \circ Slowly administer 100 μ L of 2.5% TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm from the anus.
 - Keep mice in a head-down position for 1 minute to ensure retention of the TNBS solution.
 - Monitor mice for weight loss and signs of colitis. The fibrotic phase typically develops 2-3 weeks after TNBS administration.
- Drug Administration:
 - Randomize mice into treatment groups (e.g., vehicle control, Ontunisertib low dose,
 Ontunisertib high dose). A typical group size is 8-10 mice.



- Begin treatment 14 days after TNBS induction.
- Administer Ontunisertib or vehicle daily by oral gavage. The volume should not exceed 10 mL/kg. Dosages should be determined based on preliminary dose-ranging studies.
- Endpoint Analysis (at day 28):
 - Euthanize mice and collect the colon.
 - Macroscopic Scoring: Score the colon for adhesions, thickness, and ulcerations.
 - Histology: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.
 - Biochemical Analysis: Homogenize a section of the colon to measure collagen content using a hydroxyproline assay.
 - Gene Expression Analysis: Isolate RNA from a colon segment and perform qRT-PCR to quantify the expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1).

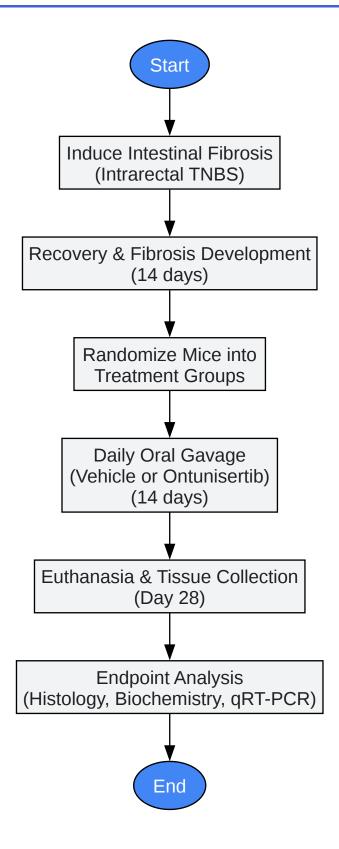
Signaling Pathway and Workflow Diagrams



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Caption: TGF- β signaling pathway and the inhibitory action of Ontunisertib (AGMB-129) on ALK5.





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Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model.



Part 2: EBC-129 - A CEACAM5/6-Targeting Antibody-Drug Conjugate for Solid Tumors Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation site present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6).[10][11] These proteins are overexpressed on the surface of various solid tumors, including pancreatic, colorectal, lung, and gastroesophageal cancers, but have limited expression in normal tissues.[10][11] EBC-129 consists of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.[12][13] Upon binding to CEACAM5 or CEACAM6 on cancer cells, EBC-129 is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[10]

Data Presentation: Preclinical Efficacy of CEACAM-Targeting ADCs

The following table presents representative data for CEACAM-targeting ADCs in preclinical cancer models.



Animal Model	Compound	Dose	Route of Administratio n	Key Findings	Reference
Pancreatic Cancer Xenograft (BxPC-3)	CT109-SN-38	Not specified	Not specified	Dose- dependent reduction in tumor growth.	[14]
Gastric Cancer Xenograft (MKN-45)	B9-MMAE	5 mg/kg	Intravenous (i.v.), every 2 days for 4 doses	Marked inhibition of tumor growth without significant change in body weight.	[15][16]
Colorectal Cancer Xenograft	84-EBET	Not specified	Not specified	Broad- spectrum efficacy in mouse models.	[17]

Experimental Protocols

Objective: To evaluate the anti-tumor activity of EBC-129 in a clinically relevant PDX model of pancreatic cancer expressing CEACAM5/6.

Materials:

- Immunodeficient mice (e.g., NOD-scid gamma (NSG))
- CEACAM5/6-positive pancreatic cancer PDX tissue
- EBC-129
- Vehicle (e.g., sterile saline)
- Calipers for tumor measurement



Procedure:

- Tumor Implantation:
 - Surgically implant a small fragment (approx. 3x3 mm) of the PDX tumor subcutaneously into the flank of each mouse.
 - Monitor mice for tumor growth.
- · Randomization and Treatment:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, EBC-129). A typical group size is 8-10 mice.
 - Administer EBC-129 or vehicle, typically via intravenous (tail vein) injection. The dosing schedule could be, for example, once every 3 weeks (q3w), based on preclinical pharmacokinetic and tolerability data. Doses such as 1.8 mg/kg or 2.2 mg/kg have been explored in clinical settings and could inform preclinical dose selection.[12][13][18]
- Monitoring and Endpoints:
 - Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Record mouse body weight twice weekly as a measure of general toxicity.
 - The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
 - At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for target engagement, apoptosis markers).

Mechanism of Action and Workflow Diagrams

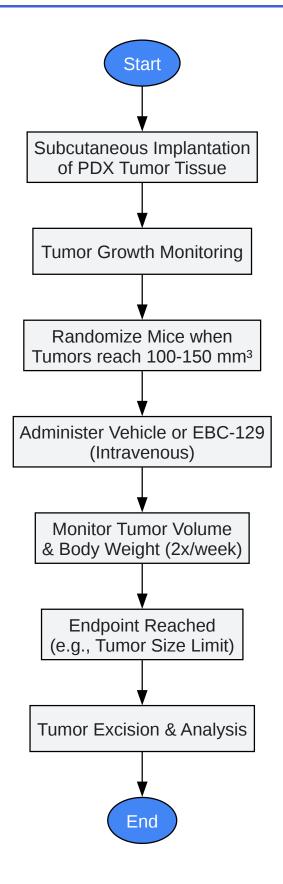




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Caption: Mechanism of action of EBC-129 antibody-drug conjugate.





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Caption: Experimental workflow for a patient-derived xenograft (PDX) model.



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